N-Despropyl Ropinirole-d3
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Overview
Description
N-Despropyl Ropinirole-d3 is an isotopically labeled metabolite of Ropinirole, a compound primarily used as a dopamine agonist. This compound is often utilized in scientific research, particularly in the fields of pharmacology and biochemistry, due to its stable isotope labeling which aids in various analytical techniques .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Despropyl Ropinirole-d3 involves the deuteration of the propyl group in Ropinirole. The process typically includes the following steps:
Deuteration: The propyl group in Ropinirole is replaced with a deuterated propyl group using deuterium gas under specific reaction conditions.
Purification: The resulting compound is purified using chromatographic techniques to ensure the removal of any impurities.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of Ropinirole are subjected to deuteration using deuterium gas in specialized reactors.
High-Performance Liquid Chromatography (HPLC): The compound is then purified using HPLC to achieve the desired purity levels required for research applications.
Chemical Reactions Analysis
Types of Reactions: N-Despropyl Ropinirole-d3 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized metabolites.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Substitution reactions can occur, particularly involving the deuterated propyl group.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride is often used for reduction reactions.
Substitution Reagents: Halogenated compounds are typically used for substitution reactions.
Major Products: The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of this compound .
Scientific Research Applications
N-Despropyl Ropinirole-d3 has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to its stable isotope labeling.
Biology: The compound is utilized in studies involving dopamine receptors, particularly in understanding receptor binding and activity.
Medicine: Research involving this compound contributes to the development of treatments for neurological disorders such as Parkinson’s disease and Restless Legs Syndrome.
Industry: It is used in the pharmaceutical industry for the development and testing of new drugs targeting dopamine receptors
Mechanism of Action
N-Despropyl Ropinirole-d3 exerts its effects by acting as a dopamine receptor agonist. It has a high affinity for dopamine D2 and D3 receptors, and a partial agonist activity at D4 receptors. The compound stimulates these receptors, mimicking the action of dopamine, which leads to improved motor function and reduced symptoms in conditions like Parkinson’s disease .
Comparison with Similar Compounds
Ropinirole: The parent compound, used as a dopamine agonist in the treatment of Parkinson’s disease and Restless Legs Syndrome.
Pramipexole: Another dopamine agonist with similar applications.
Rotigotine: A dopamine agonist used in the treatment of Parkinson’s disease and Restless Legs Syndrome.
Uniqueness: N-Despropyl Ropinirole-d3 is unique due to its stable isotope labeling, which makes it particularly useful in analytical techniques such as mass spectrometry and NMR spectroscopy. This labeling allows for precise tracking and quantification in various research applications, setting it apart from other similar compounds .
Properties
IUPAC Name |
4-[2-(3,3,3-trideuteriopropylamino)ethyl]-1,3-dihydroindol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-2-7-14-8-6-10-4-3-5-12-11(10)9-13(16)15-12/h3-5,14H,2,6-9H2,1H3,(H,15,16)/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDWFHAQOZYATG-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCC1=C2CC(=O)NC2=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCNCCC1=C2CC(=O)NC2=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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